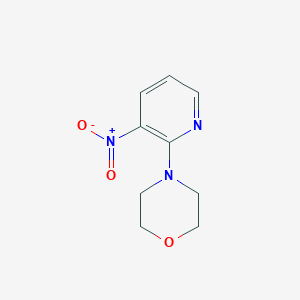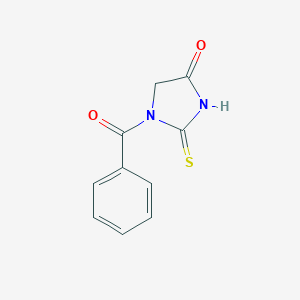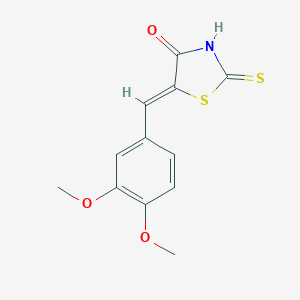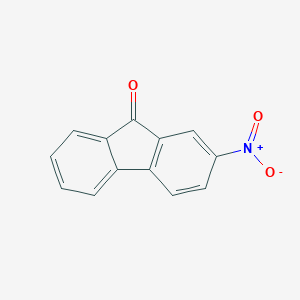![molecular formula C15H13IN2OS B187353 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide CAS No. 6412-77-7](/img/structure/B187353.png)
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMB-1 and is a member of the benzamide class of compounds.
Wirkmechanismus
The mechanism of action of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of HDACs by binding to the active site of these enzymes. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in animal models and to optimize its pharmacokinetic properties.
Another area of interest is the study of the mechanism of action of this compound. Further studies are needed to elucidate the precise mechanism by which this compound inhibits the activity of HDACs and to determine its effects on gene expression.
In addition, future studies could focus on the development of analogs of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide with improved solubility and pharmacokinetic properties. These analogs could be evaluated for their potential as cancer therapeutics and for their effects on gene expression.
Conclusion:
In conclusion, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity and to inhibit the activity of HDACs. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide involves the reaction of 4-iodoaniline with 3-methylbenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of 4-iodoaniline to form the desired product. The synthesis of this compound has been reported in literature and can be performed in a laboratory setting with appropriate safety precautions.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer therapeutic.
In biochemistry, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been studied for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
6412-77-7 |
|---|---|
Produktname |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
Molekularformel |
C15H13IN2OS |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13IN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
QDHREVHSKHRTER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)




